molecular formula C17H19FN4O B11190437 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B11190437
M. Wt: 314.36 g/mol
InChI Key: PNDMOGYPGGWQDZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a pyrimidinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 2-(2-fluorophenyl)piperidine. This intermediate is then reacted with 2-aminopyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound’s unique properties can be leveraged in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl and pyrimidinyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is unique due to the combination of its fluorophenyl, piperidinyl, and pyrimidinyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the pyrimidinyl group may enhance its ability to interact with nucleic acids or enzymes involved in nucleotide metabolism.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H19FN4O/c18-15-7-3-2-6-13(15)10-16(23)21-14-11-19-17(20-12-14)22-8-4-1-5-9-22/h2-3,6-7,11-12H,1,4-5,8-10H2,(H,21,23)

InChI Key

PNDMOGYPGGWQDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3F

Origin of Product

United States

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